4-(4-Aminophenoxy)pyridine
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 4-(4-Aminophenoxy)pyridine involves various chemical reactions, often resulting in polymers with specific properties. For example, a novel pyridine-containing aromatic diamine monomer was synthesized via modified Chichibabin pyridine synthesis, which was then used to prepare a series of fluorinated pyridine-bridged aromatic poly(ether-imide)s exhibiting good solubility and thermal properties (Wang et al., 2008). Another study synthesized three kinds of 4-(4-aminophenoxy)-2-(alkyl carbamoyl)pyridines, showcasing the versatility in producing different compounds starting from similar base chemicals (Pan Qing-cai, 2010).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various techniques, including NMR, FT-IR, and mass spectrometry. The structural analysis provides insights into the polymers' solubility, thermal stability, and mechanical properties, which are crucial for their practical applications. For instance, polymers synthesized from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine showed high thermal stability and excellent hydrophobicity (Huang et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving 4-(4-Aminophenoxy)pyridine lead to the formation of polymers with unique properties. The reactions typically involve polycondensation with various aromatic dianhydrides, resulting in polymers with high glass transition temperatures and thermal stability. The polymers also display good mechanical properties and optical transparency, making them suitable for various applications (Wang et al., 2007).
Physical Properties Analysis
The physical properties of these polymers, such as solubility in aprotic amide solvents, thermal stability, and mechanical strength, are directly influenced by their molecular structure. The incorporation of pyridine and fluorinated groups enhances the polymers' thermal properties and solubility, enabling the production of strong, flexible films with good optical transparency and low dielectric constants (Wang et al., 2008).
Scientific Research Applications
1. Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides
- Summary of Application: A novel aromatic diamine monomer, 4- (4- (1-pyrrolidinyl)phenyl)-2,6-bis (4- (4-aminophenoxy)phenyl)pyridine (PPAPP) containing pyridine rings, pyrrolidine groups, and ether linkages, was synthesized and used to synthesize a series of polyimides .
- Methods of Application: The synthesis of PI-1 (PPAPP and PMDA) was used as an example to illustrate the general synthetic route used to produce the polyimides .
- Results or Outcomes: These polymers showed good solubility in common organic solvents at room temperature or on heating. They presented a high thermal stability with the glass transition temperature ( Tg s) exceeding 316 °C, as well as the temperature of 10% weight loss ranged from 552 to 580 °C with more than 67% residue at 800 °C under nitrogen .
2. Thermal, Soluble, and Hydrophobic Properties of Polyimides
- Summary of Application: A novel aromatic diamine monomer, 4- (4-diethylamino)phenyl-2,6-bis (4- (4-aminophenoxy)phenyl)pyridine (EPAPP), containing pyridine ring units, ether linkage moieties and diethylaminophenyl pendent groups, has been designed and synthesized, and then used to prepare for a series of polyimides with commercial aromatic dianhydrides .
- Methods of Application: The diamine monomer EPAPP was derived from 4-hydroxyacetophenone, 4-Chloronitrobenzene and 4-diethylaminobenzaldehyde through a three-step synthetic .
- Results or Outcomes: The resulting polyimides showed good solubility in common polar solvents, such as NMP, DMF, DMSO. They exhibited high thermal stability with the glass transition temperature ( Tg s) more than 254 °C, and the temperature of 10% weight loss over 544 °C with more than 64% residue at 800 °C under nitrogen .
Safety And Hazards
“4-(4-Aminophenoxy)pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
4-pyridin-4-yloxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-8H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAFMSZIVGDZTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468651 | |
Record name | 4-(4-Aminophenoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Aminophenoxy)pyridine | |
CAS RN |
102877-78-1 | |
Record name | 4-(4-Aminophenoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(pyridin-4-yloxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.